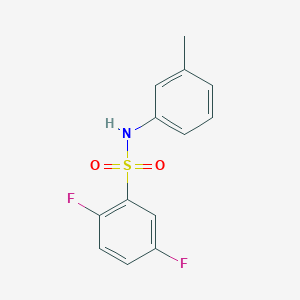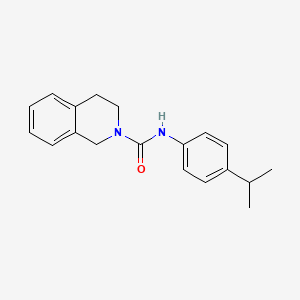![molecular formula C22H17N3O2 B5344888 N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5344888.png)
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide, commonly known as MQL-11, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MQL-11 is a quinoline-based derivative that has been synthesized and studied for its potential use as a therapeutic agent in various diseases.
作用機序
The mechanism of action of MQL-11 is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MQL-11 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival (3). It has also been shown to inhibit the Wnt/β-catenin pathway, which is involved in cancer cell invasion and metastasis (6). In neurodegenerative disorders, MQL-11 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress (4). It has also been shown to inhibit the JNK pathway, which is involved in inflammation and apoptosis (7).
Biochemical and Physiological Effects
MQL-11 has been shown to have various biochemical and physiological effects. In cancer cells, MQL-11 has been shown to induce cell cycle arrest and apoptosis (3). It has also been shown to inhibit cancer cell migration and invasion (6). In neurodegenerative disorders, MQL-11 has been shown to reduce oxidative stress and inflammation (4). It has also been shown to improve cognitive function in animal models of Alzheimer's disease (8). In inflammation research, MQL-11 has been shown to reduce the production of pro-inflammatory cytokines and chemokines (5).
実験室実験の利点と制限
MQL-11 has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, there are some limitations to using MQL-11 in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has limited bioavailability, which can make it difficult to study its effects in vivo.
将来の方向性
For the study of MQL-11 include studying its effects in combination with other therapeutic agents, studying its effects in other diseases, and improving its bioavailability.
合成法
The synthesis of MQL-11 involves the condensation of 2-aminobenzamide with 2-quinoxalinecarboxaldehyde in the presence of methanol and acetic acid. The reaction occurs under reflux conditions, and the product is obtained by recrystallization from ethanol. The yield of MQL-11 is reported to be around 60-70% (1).
科学的研究の応用
MQL-11 has been studied extensively for its potential use in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, MQL-11 has been shown to inhibit the growth of cancer cells in vitro and in vivo (2). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway (3). In neurodegenerative disorders, MQL-11 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation (4). In inflammation research, MQL-11 has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB pathway (5).
特性
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-21-12-11-16(20-14-23-17-9-5-6-10-18(17)24-20)13-19(21)25-22(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMUROKXLHKRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)

![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5344824.png)
![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5344846.png)

![8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
![N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea](/img/structure/B5344880.png)
![4-tert-butyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5344885.png)
![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)
![(4aR*,8aR*)-4-[4-(4-methoxyphenyl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5344902.png)